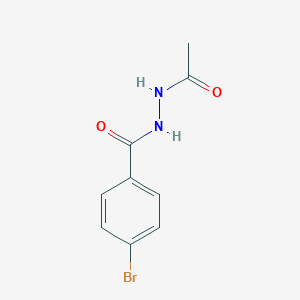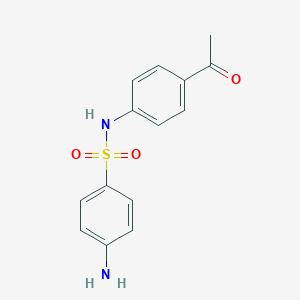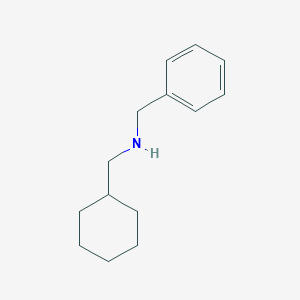
Adipamide, N,N'-bis(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipamide, N,N'-bis(3-chlorophenyl)- is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as adipamide, and it is a derivative of chlorobenzene. Adipamide has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers looking to study the mechanisms of action of various compounds.
Mecanismo De Acción
The mechanism of action of adipamide is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. Adipamide has been found to have a range of effects on the body, including the modulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Adipamide has been found to have a range of biochemical and physiological effects, including the modulation of inflammation, oxidative stress, and the immune system. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Adipamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, adipamide has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.
However, there are also some limitations associated with the use of adipamide in lab experiments. For example, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results. Additionally, adipamide may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving adipamide. One potential area of research is the development of new compounds based on the structure of adipamide. These compounds could be designed to have more specific effects on the body, which could make them valuable tools for studying the mechanisms of action of various compounds.
Another potential area of research is the use of adipamide in the treatment of neurodegenerative diseases. Adipamide has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
In conclusion, adipamide, N,N'-bis(3-chlorophenyl)- is a valuable tool for scientific research. This compound has a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body. While there are some limitations associated with the use of adipamide in lab experiments, there are also a number of potential future directions for research involving this compound.
Métodos De Síntesis
Adipamide can be synthesized via a number of different methods. One common method involves the reaction of 3-chlorophenyl magnesium bromide with N,N'-bis(2-chloroethyl) adipamide. This reaction produces adipamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
Adipamide has been used extensively in scientific research as a tool for studying the mechanisms of action of various compounds. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers studying the effects of different compounds on the body.
Propiedades
Número CAS |
73680-49-6 |
|---|---|
Nombre del producto |
Adipamide, N,N'-bis(3-chlorophenyl)- |
Fórmula molecular |
C18H18Cl2N2O2 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
N,N'-bis(3-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-5-3-7-15(11-13)21-17(23)9-1-2-10-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24) |
Clave InChI |
LXMBVMKKKLUBFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |
Otros números CAS |
73680-49-6 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)


![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)


